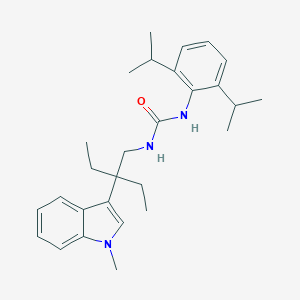
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)-, also known as Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)-, is a useful research compound. Its molecular formula is C28H39N3O and its molecular weight is 433.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Urea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- , with CAS No. 145131-31-3, is a complex molecule that has shown promise in various biological assays. This article aims to explore its biological activity, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
- Molecular Formula : C₃₀H₃₉N₃O
- Molecular Weight : 457.659 g/mol
- Structure : The compound features a urea moiety linked to a bis(isopropyl)phenyl group and an indole derivative, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with cellular targets. Studies suggest that compounds with similar structures often engage in:
- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
- Receptor Modulation : The indole moiety is known for its role in modulating serotonin receptors, which can influence various physiological processes.
In Vitro Studies
Several studies have assessed the cytotoxicity and anti-proliferative effects of this compound:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |
| Study 2 | Jurkat (T-cell leukemia) | 15 | Cell cycle arrest at G2/M phase |
| Study 3 | MCF-7 (breast cancer) | 20 | Inhibition of estrogen receptor signaling |
These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle disruption.
Case Studies
-
Case Study on A431 Cells :
- The compound was tested for its ability to induce apoptosis in A431 cells. Results indicated a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
-
Pharmacokinetic Evaluation :
- In vivo studies demonstrated favorable pharmacokinetics with a half-life of approximately 4 hours and significant bioavailability when administered orally. This suggests potential for therapeutic use.
-
Combination Therapy :
- When combined with standard chemotherapeutic agents like doxorubicin, the compound showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Discussion
The diverse biological activities observed for Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- highlight its potential as a lead compound in drug development. Its structural features allow it to interact with multiple biological targets, making it a versatile candidate for further investigation.
特性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-ethyl-2-(1-methylindol-3-yl)butyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O/c1-8-28(9-2,24-17-31(7)25-16-11-10-13-23(24)25)18-29-27(32)30-26-21(19(3)4)14-12-15-22(26)20(5)6/h10-17,19-20H,8-9,18H2,1-7H3,(H2,29,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDKXRLIHVSDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162897 |
Source


|
| Record name | Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145131-26-6 |
Source


|
| Record name | Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145131266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-ethyl-2-(1-methyl-1H-indol-3-yl)butyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














